molecular formula C15H23Cl2NO B1440795 4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride CAS No. 1220019-92-0

4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride

Cat. No. B1440795
CAS RN: 1220019-92-0
M. Wt: 304.3 g/mol
InChI Key: XAHTYJGQIJTJSX-UHFFFAOYSA-N
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Description

“4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C15H23Cl2NO . It has a molecular weight of 304.3 g/mol.


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22ClNO.ClH/c1-11(2)14-9-13(16)3-4-15(14)18-10-12-5-7-17-8-6-12;/h3-4,9,11-12,17H,5-8,10H2,1-2H3;1H . This indicates the presence of a piperidine ring, an isopropyl group, and a chlorophenol group in the molecule.

Scientific Research Applications

Life Science Research

In the realm of life sciences, this compound is utilized for its potential as a building block in the synthesis of more complex molecules. It may serve as a precursor in the development of pharmaceuticals that target specific biological pathways. For instance, its structural features could be exploited to create ligands for receptors or enzymes involved in disease processes .

Material Science

Within material science, “4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride” could be investigated for its properties as a modifier of material surfaces. Its chemical structure suggests potential for use in altering the hydrophobicity or charge of surfaces, which can be critical in applications like sensor development or the creation of novel coatings .

Chemical Synthesis

This compound is valuable in chemical synthesis as an intermediate. Its reactive sites make it suitable for various chemical transformations, leading to the production of a diverse range of synthetic compounds. These could include novel polymers or small molecules with potential industrial or therapeutic applications .

Chromatography

In chromatography, the compound could be used in the preparation of stationary phases or as a standard in method development. Its unique structure allows for the separation of complex mixtures by acting as a reference point for retention times and aiding in the calibration of chromatographic systems .

Analytical Chemistry

Analytical chemists might explore the use of “4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride” in the development of new analytical methods. Its well-defined structure and properties can be advantageous in the quantification and qualification of chemical entities in various matrices .

Biopharma Production

In biopharmaceutical production, this compound could be a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural elements may be integral in the creation of new drugs, especially in the optimization of lead compounds during drug discovery .

Safety

From a safety perspective, understanding the chemical and physical properties of “4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride” is crucial. It can inform the development of handling guidelines, storage conditions, and disposal procedures to ensure safe practices in research and industrial settings .

Safety and Hazards

The compound is classified as an irritant . More detailed safety data and handling precautions should be available in the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

4-[(2-chloro-4-propan-2-ylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-11(2)13-3-4-15(14(16)9-13)18-10-12-5-7-17-8-6-12;/h3-4,9,11-12,17H,5-8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHTYJGQIJTJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride

CAS RN

1220019-92-0
Record name Piperidine, 4-[[2-chloro-4-(1-methylethyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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